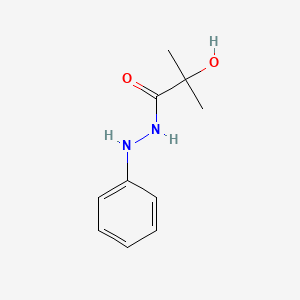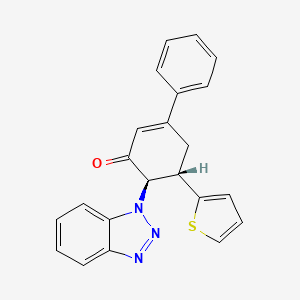
(5S,6R)-6-(1H-benzotriazol-1-yl)-3-phenyl-5-(thiophen-2-yl)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-PHENYL-5-(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE is a complex organic compound that features a benzotriazole moiety, a phenyl group, and a thiophene ring attached to a cyclohexene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-PHENYL-5-(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-PHENYL-5-(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-PHENYL-5-(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-PHENYL-5-(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzotriazole derivatives: Compounds with similar benzotriazole moieties.
Phenyl-substituted cyclohexenes: Compounds with phenyl groups attached to cyclohexene rings.
Thiophene-containing compounds: Molecules featuring thiophene rings.
Uniqueness
6-(1H-1,2,3-BENZOTRIAZOL-1-YL)-3-PHENYL-5-(THIOPHEN-2-YL)CYCLOHEX-2-EN-1-ONE is unique due to its combination of benzotriazole, phenyl, and thiophene groups, which confer distinct chemical and physical properties. This unique structure allows for diverse applications and interactions that are not typically observed in simpler compounds.
Eigenschaften
Molekularformel |
C22H17N3OS |
|---|---|
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
(5S,6R)-6-(benzotriazol-1-yl)-3-phenyl-5-thiophen-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C22H17N3OS/c26-20-14-16(15-7-2-1-3-8-15)13-17(21-11-6-12-27-21)22(20)25-19-10-5-4-9-18(19)23-24-25/h1-12,14,17,22H,13H2/t17-,22-/m1/s1 |
InChI-Schlüssel |
XZJFJKRMOLBXKH-VGOFRKELSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](C(=O)C=C1C2=CC=CC=C2)N3C4=CC=CC=C4N=N3)C5=CC=CS5 |
Kanonische SMILES |
C1C(C(C(=O)C=C1C2=CC=CC=C2)N3C4=CC=CC=C4N=N3)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(2-Hydroxy-4-methylphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11541581.png)
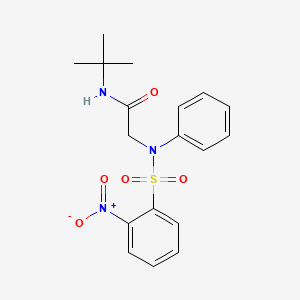

![4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B11541604.png)
![2-benzhydryl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11541610.png)
![2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11541618.png)
![ethyl 4-(4-chlorophenyl)-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11541624.png)
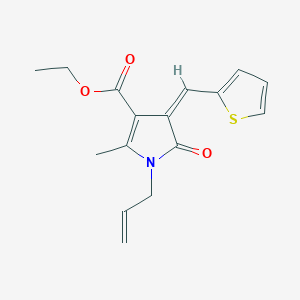
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11541627.png)
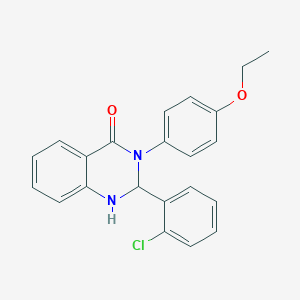
![2,2'-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(sulfanediyl))bis(N-(thiazol-2-yl)acetamide)](/img/structure/B11541647.png)
![2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11541654.png)
![(5-chloro-2-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11541658.png)
